7-Ethyl Adenine-d5 7-Ethyl Adenine-d5
Brand Name: Vulcanchem
CAS No.:
VCID: VC16651301
InChI: InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2
SMILES:
Molecular Formula: C7H9N5
Molecular Weight: 168.21 g/mol

7-Ethyl Adenine-d5

CAS No.:

Cat. No.: VC16651301

Molecular Formula: C7H9N5

Molecular Weight: 168.21 g/mol

* For research use only. Not for human or veterinary use.

7-Ethyl Adenine-d5 -

Molecular Formula C7H9N5
Molecular Weight 168.21 g/mol
IUPAC Name 7-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine
Standard InChI InChI=1S/C7H9N5/c1-2-12-4-11-7-5(12)6(8)9-3-10-7/h3-4H,2H2,1H3,(H2,8,9,10)/i1D3,2D2
Standard InChI Key HCTWNRRHYBYREK-ZBJDZAJPSA-N
Isomeric SMILES [2H]C([2H])([2H])C([2H])([2H])N1C=NC2=NC=NC(=C21)N
Canonical SMILES CCN1C=NC2=NC=NC(=C21)N

Structural and Chemical Characteristics

Molecular Architecture

7-Ethyl Adenine-d5 (systematic name: 7-(1,1,2,2,2-pentadeuterioethyl)purin-6-amine) features a purine backbone with a deuterated ethyl group at the 7th position (Figure 1). The deuterium atoms replace all five hydrogens in the ethyl moiety, resulting in a molecular formula of C7H4D5N5\text{C}_7\text{H}_4\text{D}_5\text{N}_5 and a molecular weight of 164.17 g/mol . This substitution introduces isotopic labeling, making the compound valuable for tracking studies via mass spectrometry or nuclear magnetic resonance (NMR).

Physicochemical Properties

The deuterated ethyl group marginally increases molecular mass compared to its non-deuterated counterpart, influencing properties such as boiling point and solubility. While exact solubility data are scarce, its structural similarity to adenine suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO), as evidenced by its use in NMR studies . The isotopic substitution also reduces vibrational frequencies, a characteristic exploited in vibrational spectroscopy to distinguish labeled compounds in complex mixtures .

Synthesis and Industrial Production

Laboratory Synthesis

The synthesis of 7-Ethyl Adenine-d5 typically involves alkylation of adenine with deuterated ethyl iodide (CD2CD2I\text{CD}_2\text{CD}_2\text{I}) under basic conditions. A representative method, adapted from analogous purine alkylation procedures , proceeds as follows:

  • Alkylation: Adenine is treated with cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3) in dry DMF to deprotonate the N7 position, followed by reaction with deuterated ethyl iodide.

  • Purification: The crude product is isolated via column chromatography (silica gel, chloroform/methanol gradient) and recrystallized from ethanol.

This method yields 7-Ethyl Adenine-d5 with >95% isotopic purity, confirmed by mass spectrometry .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effective deuteration techniques, often employing catalytic deuteration of pre-alkylated intermediates. For example, hydrogen-deuterium exchange over palladium catalysts can introduce deuterium into the ethyl group post-alkylation, minimizing the use of expensive deuterated reagents . Continuous-flow reactors are increasingly adopted to enhance yield and purity, with in-line NMR monitoring ensuring consistent isotopic enrichment .

Biological Activity and Mechanisms

Phosphodiesterase 4B (PDE4B) Inhibition

7-Ethyl Adenine-d5’s non-deuterated analog, 7-ethyl adenine, exhibits notable PDE4B inhibitory activity. In a study comparing substituted purines, the 7-ethyl derivative (compound 19b) demonstrated a 25-fold higher potency (IC50=0.0034μM\text{IC}_{50} = 0.0034 \, \mu\text{M}) than its 7-methoxy counterpart, attributed to enhanced hydrophobic interactions with the enzyme’s catalytic pocket . The ethyl group’s steric bulk and lipophilicity optimize binding to PDE4B’s hydrophobic subpocket, a critical region for inhibitor selectivity .

Nucleic Acid Interactions

The compound’s adenine-like structure enables potential interactions with nucleic acids. Molecular modeling suggests that the 7-ethyl group may stabilize non-canonical base pairs or perturb DNA duplex formation, analogous to the behavior of 1,N6-ethenoadenine derivatives in silver-mediated base pairing . Such interactions could inform its use in studying nucleic acid dynamics or designing metallo-DNA constructs.

Applications in Research

Isotopic Labeling in Metabolic Studies

The deuterium label in 7-Ethyl Adenine-d5 facilitates tracking in pharmacokinetic and metabolic studies. For instance, its incorporation into RNA or DNA analogs allows researchers to monitor nucleotide turnover via liquid chromatography-mass spectrometry (LC-MS), leveraging the mass shift caused by deuterium .

NMR Spectroscopy

Deuterated compounds like 7-Ethyl Adenine-d5 are indispensable in NMR studies for signal simplification and solvent suppression. In a recent investigation of silver-adenine complexes, DMSO-d6 was employed to resolve aromatic proton signals, underscoring the utility of deuterated solvents and analogs in structural elucidation .

Drug Development

Comparative Analysis with Related Compounds

CompoundStructural FeatureKey DifferentiatorApplication
7-Ethyl Adenine-d57-(D5-ethyl)purineIsotopic labeling for trackingMetabolic studies, NMR spectroscopy
9-Ethyl AdenineEthyl at N9Altered metal-binding affinitySilver-DNA complexes
7-Methyl AdenineMethyl at N7Reduced steric hindranceBase-pairing studies

The 7-ethyl substitution uniquely balances steric bulk and lipophilicity, optimizing interactions in enzymatic and nucleic acid contexts .

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